molecular formula C11H24OSi B14270546 tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane CAS No. 128950-62-9

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane

Katalognummer: B14270546
CAS-Nummer: 128950-62-9
Molekulargewicht: 200.39 g/mol
InChI-Schlüssel: RFWWMSABGPBSLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a pent-1-en-3-yloxy group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silanol with pent-1-en-3-ol in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the use of cost-effective and environmentally friendly catalysts and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.

    Substitution: The pent-1-en-3-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Silane hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions at other functional groups.

Biology and Medicine

In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce protein adsorption. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.

Industry

In the industrial sector, this compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique properties contribute to the durability and performance of these materials.

Wirkmechanismus

The mechanism of action of tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong Si-O or Si-C bonds, which are resistant to hydrolysis and oxidation. This stability makes it an effective protecting group and surface modifier. The molecular targets and pathways involved include interactions with hydroxyl and amino groups on biomolecules and surfaces.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyldimethylsilanol: Similar structure but lacks the pent-1-en-3-yloxy group.

    tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of a pent-1-en-3-yloxy group.

    tert-Butyldimethylsilyl chloride: Contains a chloride group instead of the pent-1-en-3-yloxy group.

Uniqueness

tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane is unique due to the presence of the pent-1-en-3-yloxy group, which imparts specific reactivity and properties. This group allows for selective functionalization and modification of surfaces, making it valuable in applications where precise control over surface chemistry is required.

Eigenschaften

CAS-Nummer

128950-62-9

Molekularformel

C11H24OSi

Molekulargewicht

200.39 g/mol

IUPAC-Name

tert-butyl-dimethyl-pent-1-en-3-yloxysilane

InChI

InChI=1S/C11H24OSi/c1-8-10(9-2)12-13(6,7)11(3,4)5/h8,10H,1,9H2,2-7H3

InChI-Schlüssel

RFWWMSABGPBSLQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C=C)O[Si](C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.